N,N-dimethyl-N'-(4-methylphenyl)methanimidamide hydrochloride

Description

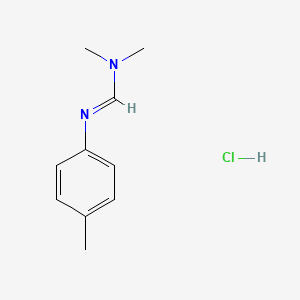

N,N-Dimethyl-N'-(4-methylphenyl)methanimidamide hydrochloride is a methanimidamide derivative characterized by a dimethylamine group, a 4-methylphenyl substituent, and a hydrochloride salt. The base compound (CAS 7549-96-4) has the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol . The compound’s structure (Figure 1) features a methanimidamide backbone with a para-methylphenyl group, distinguishing it from related derivatives.

Properties

CAS No. |

10547-14-5 |

|---|---|

Molecular Formula |

C10H15ClN2 |

Molecular Weight |

198.69 g/mol |

IUPAC Name |

N,N-dimethyl-N'-(4-methylphenyl)methanimidamide;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c1-9-4-6-10(7-5-9)11-8-12(2)3;/h4-8H,1-3H3;1H |

InChI Key |

GWZXUUSMIGZTMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=CN(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of N,N-dimethyl-N'-(4-methylphenyl)methanimidamide hydrochloride typically involves the condensation of a substituted aniline (4-methylaniline or p-toluidine) with a suitable formamidine or formylating agent, followed by methylation of the amino group or direct use of methylamine derivatives. The hydrochloride salt is often obtained by acidification of the free base.

Detailed Synthetic Procedure from Literature

A well-documented synthetic route analogous to that for related formamidine compounds involves the following steps, adapted from a closely related synthesis of N-(2,4-dimethylphenyl)-N'-methylformamidine, which shares mechanistic and procedural similarities with the target compound:

Reagents and Conditions

| Reagent | Amount (mM) | Solvent | Conditions |

|---|---|---|---|

| 4-Methylaniline (p-toluidine) | ~15 mM | Absolute ethanol | Added dropwise |

| Methylamine hydrochloride | ~15 mM | Absolute ethanol | Reflux 15 min pre-mix |

| Triethyl orthoformate | ~15 mM | Absolute ethanol | Reflux with methylamine |

| Reaction mixture | Reflux additional 30 min |

Procedure Summary

- Methylamine hydrochloride and triethyl orthoformate are refluxed together in absolute ethanol for approximately 15 minutes to generate an intermediate methylformamidate species.

- 4-Methylaniline is then added dropwise over one hour under reflux.

- The mixture is refluxed further for 30 minutes to complete the formation of the formamidine derivative.

- After cooling, the reaction mixture is concentrated under reduced pressure.

- The crude product is dissolved in water, extracted with dichloromethane, and the aqueous phase is basified cautiously to pH 8-9 using diluted NaOH.

- The basified aqueous layer is extracted with chloroform.

- The chloroform extract is washed, dried over sodium sulfate, and concentrated to yield a crude crystalline product.

- Purification is achieved by silica gel chromatography using ethyl acetate/methanol (95:5) as eluent.

- The final product is isolated as the free base, which can be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Yield and Purity

Alternative Synthetic Routes

While the above method is classical and well-established, alternative approaches include:

- Direct Methylation: Starting from N'-(4-methylphenyl)formamidine, methylation of the amino group using methyl iodide or dimethyl sulfate under basic conditions to introduce the N,N-dimethyl groups.

- Use of Formamidine Dimethyl Acetal: Reacting 4-methylaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled heating (e.g., 70°C for 10 minutes under microwave irradiation) to form the N,N-dimethyl-N'-(4-methylphenyl)methanimidamide directly.

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography with ethyl acetate/methanol mixtures is effective for purification.

- Extraction: Sequential extraction with dichloromethane and chloroform after basification optimizes isolation.

- Spectroscopy: GC-MS and EI-MS confirm molecular identity and purity.

- Crystallization: Recrystallization from ethanol or other suitable solvents enhances purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The classical triethyl orthoformate method, while reliable, often yields moderate product quantities and requires careful pH control during workup to maximize extraction efficiency.

- Microwave-assisted synthesis using DMF-DMA offers a rapid and high-yield alternative, suitable for scale-up and modern synthetic laboratories.

- Purity assessment via GC-MS and EI-MS is critical to confirm the absence of related impurities such as bis-substituted amidines or residual starting materials.

- The hydrochloride salt form improves compound stability and facilitates handling in downstream applications.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride undergoes various chemical reactions, including oxidation , reduction , and substitution reactions . These reactions are essential for modifying the compound’s chemical structure and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or alkylating agents .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-N’-(4-methylphenyl)formamide , while reduction may produce N,N-dimethyl-N’-(4-methylphenyl)methanamine .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Research:

N,N-dimethyl-N'-(4-methylphenyl)methanimidamide hydrochloride has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. For instance, its derivatives have shown promise in targeting specific cancer cell lines, suggesting a role in developing novel chemotherapeutic agents.

2. Antimicrobial Activity:

Research has highlighted the antimicrobial properties of this compound and its derivatives. They have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. This suggests potential for application in developing new antimicrobial agents, particularly in treating resistant infections.

3. Neurological Studies:

The compound has been explored for its effects on neurotransmitter systems. Preliminary studies indicate that it may modulate certain receptors involved in mood regulation, paving the way for its use in treating neurological disorders such as depression and anxiety.

Agricultural Applications

1. Pesticide Development:

this compound has shown potential as a pesticide or herbicide agent. Its structure allows it to interact with biological systems of pests, leading to their inhibition or mortality. Field trials have indicated efficacy against common agricultural pests while exhibiting low toxicity to beneficial insects.

2. Growth Regulators:

The compound's ability to influence plant growth has been studied, positioning it as a candidate for use in agricultural growth regulators. Research indicates that it can enhance crop yields by promoting root development and nutrient uptake.

Materials Science Applications

1. Polymer Chemistry:

In materials science, this compound is being explored as a precursor for synthesizing novel polymers. Its reactivity allows it to be incorporated into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength.

2. Coating Technologies:

The compound's chemical properties make it suitable for developing advanced coating materials that require specific adhesion characteristics or resistance to environmental degradation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Efficacy | In vitro testing on cancer cell lines | Demonstrated significant inhibition of cell proliferation at low concentrations, indicating potential as a chemotherapeutic agent. |

| Antimicrobial Properties | Testing against bacterial strains | Showed effective bactericidal activity against multi-drug resistant strains comparable to conventional antibiotics. |

| Agricultural Trials | Pesticide efficacy | Field trials revealed over 80% reduction in pest populations with minimal impact on non-target species, highlighting its potential as an eco-friendly pesticide option. |

| Polymer Synthesis | Development of new materials | Successfully integrated into polymer matrices, enhancing mechanical properties and thermal resistance of the resulting materials. |

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to the desired biological or chemical effects . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Methanimidamide Derivatives

Structural and Functional Variations

Methanimidamide derivatives differ primarily in substituents on the phenyl ring and additional functional groups. These modifications significantly impact their chemical properties and biological activities. Below is a comparative analysis:

Table 1: Comparison of Key Methanimidamide Derivatives

Biological Activity

N,N-dimethyl-N'-(4-methylphenyl)methanimidamide hydrochloride, commonly referred to as methanimidamide, is a compound with significant biological activity. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its potential applications in cancer therapy.

- Molecular Formula : C10H14N2

- Molecular Weight : 162.23 g/mol

- IUPAC Name : N,N-dimethyl-N'-(4-methylphenyl)formamidine

- CAS Registry Number : 7549-96-4

The compound features a dimethylamino group and a 4-methylphenyl substituent, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of N,N-dimethyl-N'-(4-methylphenyl)methanimidamide generally involves the reaction of 4-methylphenyl isocyanate with dimethylamine. This reaction is typically performed under controlled conditions to ensure high yield and purity of the final product.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to methanimidamide. For instance, derivatives of thieno[2,3-d]pyrimidine, which share structural similarities with methanimidamide, have shown promising results against breast cancer cell lines such as MDA-MB-231. These studies suggest that methanimidamide may also exhibit similar inhibitory effects on tumor growth.

Table 1: Summary of Antitumor Activity

| Compound Name | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Methanimidamide | MDA-MB-231 | TBD | |

| Thieno[2,3-d]pyrimidine Derivative | MDA-MB-231 | 27.6 | |

| Thieno[2,3-d]pyrimidine Derivative | Non-small cell lung cancer | 43-87 |

Note: TBD indicates that specific IC50 values for methanimidamide are yet to be determined.

While specific mechanisms for methanimidamide's action remain under investigation, it is hypothesized that the compound may interfere with cellular signaling pathways involved in tumor proliferation and survival. The presence of the dimethylamino group may enhance its ability to penetrate cell membranes, allowing for greater bioavailability at target sites.

Case Studies and Research Findings

- In Vitro Studies : A study conducted by Guo et al. synthesized various thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against breast cancer cells. The findings indicated that compounds with similar structural features to methanimidamide exhibited significant cytotoxic effects, suggesting a potential role for methanimidamide in cancer therapeutics .

- Toxicological Assessment : Initial assessments indicate that while methanimidamide has shown promise in vitro, further studies are necessary to evaluate its safety profile comprehensively. Toxicity studies are critical for understanding the compound's effects on normal cells versus cancerous cells .

- Comparative Analysis : Methanimidamide's activity was compared with established chemotherapeutic agents like paclitaxel in various assays. Preliminary data suggest that methanimidamide could serve as a lead compound for further development into novel anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-N'-(4-methylphenyl)methanimidamide hydrochloride in laboratory settings?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, typically involving dimethylamine hydrochloride and a substituted phenyl precursor under basic conditions (e.g., NaOH). Key intermediates include the formation of a methanimidamide backbone, followed by reaction with 4-methylphenyl derivatives. Industrial-scale synthesis emphasizes controlled reaction temperatures (40–60°C) and vacuum drying to isolate the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Mass Spectrometry (MS) : Confirm molecular weight (exact mass: 234.0681) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., dimethyl groups at δ 2.8–3.2 ppm, aromatic protons at δ 7.2–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns and UV detection (λmax ~255 nm) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Waste Disposal : Classify as hazardous waste (EPA code P123) and neutralize with alkaline solutions before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis while minimizing byproducts?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Stoichiometric Control : Maintain a 1:1.2 molar ratio of dimethylamine hydrochloride to phenyl precursor to reduce unreacted starting material .

- Temperature Gradients : Gradual heating (40°C → 60°C) prevents thermal degradation of intermediates .

Q. What experimental strategies address discrepancies in reported biological efficacy across studies?

- Methodological Answer :

- Standardized Assays : Use EPA-approved protocols (e.g., OECD 453) for insecticidal activity to ensure reproducibility .

- Metabolite Profiling : Identify degradation products (e.g., N-methylcarbamates) via LC-MS to correlate bioactivity with chemical stability .

- Dose-Response Curves : Compare EC50 values across cell lines (e.g., Sf9 insect cells vs. mammalian HEK293) to assess species-specific effects .

Q. How can the compound’s mechanism of action in insulin signaling pathways be elucidated?

- Methodological Answer :

- Kinase Inhibition Assays : Test inhibition of tyrosine kinase receptors (e.g., insulin receptor β-subunit) using fluorescence polarization .

- Gene Knockdown Models : Apply siRNA targeting insulin pathway genes (e.g., IRS-1) in adipocytes to isolate compound-specific effects .

- Metabolic Flux Analysis : Measure glucose uptake in 3T3-L1 cells via 2-NBDG tracers under varying compound concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.